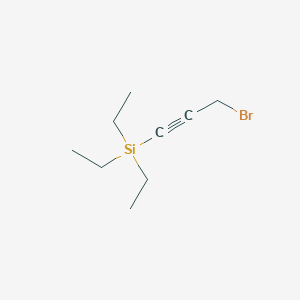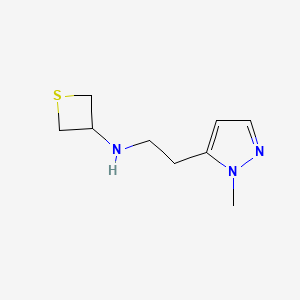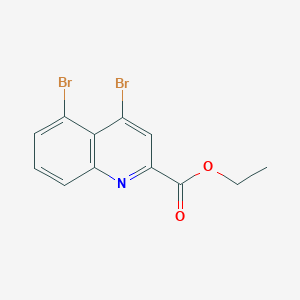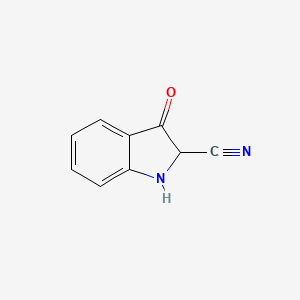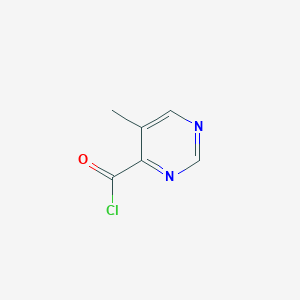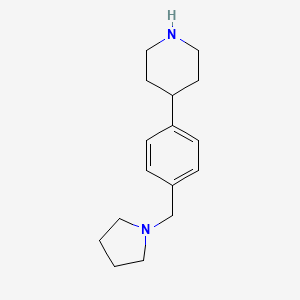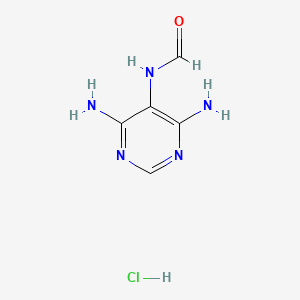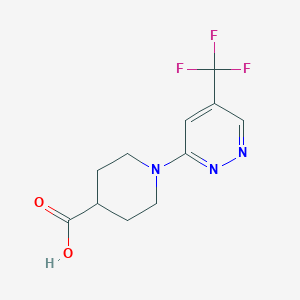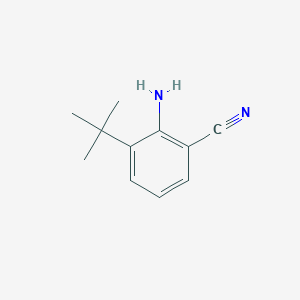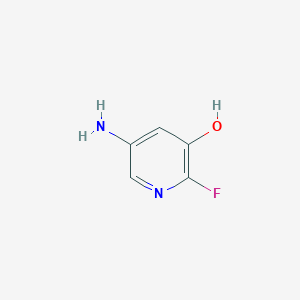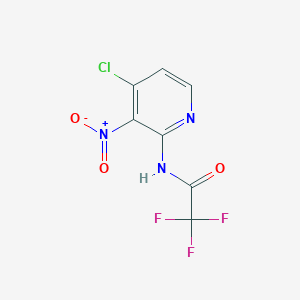
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with a phenylpropene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Chiral Resolution: The chiral centers can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the phenylpropene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound’s chiral nature makes it useful for studying stereochemistry and chiral recognition in biological systems.
Industrial Applications: It can be used in the development of new materials with unique properties, such as high-strength polymers or advanced coatings.
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as neurotransmitter signaling or metabolic processes, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane Derivatives: Other cyclopropane derivatives with different substituents can be compared to highlight the unique features of Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine.
Phenylpropene Derivatives: Compounds with similar phenylpropene moieties can be analyzed to understand the impact of the cyclopropane ring on their properties.
Uniqueness
This compound is unique due to its specific chiral centers and the combination of the cyclopropane ring with the phenylpropene group
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1R,2S)-2-[(E)-1-phenylprop-1-en-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H15N/c1-9(11-8-12(11)13)7-10-5-3-2-4-6-10/h2-7,11-12H,8,13H2,1H3/b9-7+/t11-,12+/m0/s1 |
InChI Key |
RQFOXSGEDMXTCU-MJEUXHFXSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/[C@@H]2C[C@H]2N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


